molecular formula C15H17ClN2OS B2833211 1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea CAS No. 2309604-71-3

1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Cat. No.: B2833211
CAS No.: 2309604-71-3
M. Wt: 308.82
InChI Key: PKQIGVFNHBEGQR-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a synthetic organic compound that features a chlorophenyl group, a thiophene ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with 2-methyl-2-(thiophen-3-yl)propan-1-amine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)ethyl)urea
  • 1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-2-yl)propyl)urea
  • 1-(2-Chlorophenyl)-3-(2-methyl-2-(furan-3-yl)propyl)urea

Uniqueness

1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is unique due to the specific positioning of the thiophene ring and the methyl group, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group also adds to its distinct properties compared to similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-15(2,11-7-8-20-9-11)10-17-14(19)18-13-6-4-3-5-12(13)16/h3-9H,10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQIGVFNHBEGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)NC1=CC=CC=C1Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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